molecular formula C24H21N3O6S B2578443 ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-29-9

ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2578443
CAS No.: 851952-29-9
M. Wt: 479.51
InChI Key: DJUYWLYFKBPUAM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a thiophene ring. Key structural features include:

  • Position 3: A 4-methoxyphenyl group, contributing electron-donating effects via the methoxy substituent.
  • Position 5: A 2-phenoxyacetamido group, introducing steric bulk and lipophilicity.
  • Position 1: An ethyl carboxylate ester, influencing solubility and metabolic stability .

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-3-32-24(30)21-18-14-34-22(25-19(28)13-33-17-7-5-4-6-8-17)20(18)23(29)27(26-21)15-9-11-16(31-2)12-10-15/h4-12,14H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUYWLYFKBPUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring system.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.

    Attachment of the Phenoxyacetamido Group: This step involves the reaction of the intermediate compound with phenoxyacetic acid or its derivatives under amide coupling conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and automated reactors to scale up the process.

Chemical Reactions Analysis

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound has potential as a lead molecule for the development of new drugs due to its unique structure and potential biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe to study various biological processes and pathways, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in cells. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through the inhibition or activation of these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related derivatives:

Compound ID / Source R<sup>3</sup> R<sup>5</sup> Molecular Weight (g/mol) Key Properties
Target Compound 4-Methoxyphenyl 2-Phenoxyacetamido ~468* High lipophilicity (logP ~3.5 est.)
BA98469 4-Fluorophenyl 2-Oxo-2H-chromene-3-amido 505.47 Fluorescent moiety; reduced aqueous solubility
Compound 4-(Trifluoromethyl)phenyl 2-(4-Methoxyphenyl)acetamido N/A Enhanced metabolic stability (CF3 group)
Example 62 3-Fluorophenyl 5-Methylthiophen-2-yl 560.2 (M+1) Potential kinase inhibition (pyrazolo-pyrimidine core)

*Estimated based on structural formula.

Key Observations:
  • Electron-Donating vs.
  • Amido Group Diversity: The 2-phenoxyacetamido group in the target compound introduces a larger aromatic system compared to 2-(4-methoxyphenyl)acetamido (), which may sterically hinder interactions with hydrophobic pockets .
  • Solubility : The ethyl carboxylate ester in the target compound likely reduces aqueous solubility compared to carboxylate salts (e.g., choline salt in ) .

Pharmacological and Physicochemical Data

Solubility and Stability
  • The target compound’s ethyl ester group confers moderate lipophilicity, which may limit bioavailability compared to carboxylate salts (e.g., ’s choline salt, which shows improved solubility) .
  • The trifluoromethyl group in ’s analog enhances metabolic stability due to resistance to oxidative degradation .

Biological Activity

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that falls within the class of thieno[3,4-d]pyridazines. This compound has garnered interest due to its potential biological activities, which may include antibacterial and antitumor properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique thieno[3,4-d]pyridazine core, which is significant in medicinal chemistry. The presence of the methoxyphenyl and phenoxyacetamido groups enhances its lipophilicity and potential interactions with biological targets.

Property Details
Chemical Formula C20_{20}H20_{20}N2_{2}O5_{5}S
Molecular Weight 396.45 g/mol
CAS Number 851951-55-8

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thieno[3,4-d]pyridazine Core : Cyclization of appropriate precursors using sulfur-containing compounds.
  • Introduction of the Methoxyphenyl Group : Achieved through electrophilic aromatic substitution.
  • Amidation Reaction : Formation of the amide bond with phenoxyacetic acid.
  • Esterification : Final step involving the reaction with ethanol to form the ethyl ester.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The thieno[3,4-d]pyridazine core is known for its ability to modulate various biological processes:

  • Inhibition of Enzymes : The compound may inhibit enzymes related to cancer cell proliferation.
  • Regulation of Apoptosis : It could influence apoptotic pathways, promoting cell death in cancerous cells.

Biological Activity

Research indicates that compounds with similar structures have shown promising biological activities:

  • Antitumor Activity : Studies have indicated that thieno[3,4-d]pyridazine derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antibacterial Properties : Some related compounds have demonstrated effectiveness against bacterial strains.

Case Studies

A study evaluating a series of thieno[3,4-d]pyridazine derivatives found that those with methoxy substitutions had enhanced cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values for these compounds ranged from 20 to 30 µM, indicating significant potential for therapeutic applications .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name IC50 (µM) Activity Type
Ethyl 5-amino-thieno[2,3-b]pyridine15Antitumor
Ethyl 5-(2-chlorobenzamido)-4-thiazolecarboxylic acid25Antimicrobial
Ethyl 5-amino-4-oxo-3-(4-methoxyphenyl)-3,4-dihydrothieno[3,4-d]pyridazine30Cytotoxic

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